molecular formula C14H21N3O10 B145152 H-Glu-Glu-Asp-OH CAS No. 130778-96-0

H-Glu-Glu-Asp-OH

Cat. No. B145152
M. Wt: 391.33 g/mol
InChI Key: NKLRYVLERDYDBI-FXQIFTODSA-N
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Description

The tripeptide H-Glu-Glu-Asp-OH is a compound that consists of three amino acids: glutamic acid (Glu) and aspartic acid (Asp). These amino acids are linked together through peptide bonds, forming a short chain or fragment of a protein. The structure and function of such peptides can be critical in various biological processes and can also serve as a model for studying protein interactions and enzyme activities.

Synthesis Analysis

The synthesis of peptides similar to H-Glu-Glu-Asp-OH can be achieved through solid-phase peptide synthesis, as demonstrated in the preparation of the nucleopeptide fragment H-Asp-Ser[pAAAGTAAGCC]-Glu-OH from the nucleoprotein of Bacillus subtilis phage phi 29 . This method involves the stepwise addition of amino acid residues to a growing peptide chain anchored to a solid support, which allows for the purification of intermediates and the final product by simple washing and filtration steps.

Molecular Structure Analysis

The molecular structure of peptides like H-Glu-Glu-Asp-OH is characterized by the presence of carboxylic acid groups (COOH) from the side chains of Asp and Glu. These groups are known to participate in hydrogen bonding, which can influence the peptide's three-dimensional conformation and its interaction with other molecules . The hydrogen-bond network within the catalytic center of enzymes, which often includes residues like Glu and Asp, is critical for catalysis .

Chemical Reactions Analysis

The presence of Asp and Glu residues in peptides can direct specific backbone cleavages during collision-induced dissociation in mass spectrometry, as observed in the study of deprotonated peptides . These cleavages are indicative of the positions of these residues within the peptide and are influenced by the side-chain interactions of Asp and Glu, which can lead to characteristic fragmentation patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid groups in peptides are significantly affected by their participation in hydrogen bonding. The study of the correlation between hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids provides insights into the interaction of Asp and Glu side chains in enzymatic reactions . These interactions can be identified by shifts in infrared bands, which are indicative of the H-bond structures within the active sites of proteins .

Scientific Research Applications

Hydrogen-Bond Structures in Proteins

Carboxylic groups (COOH) of Asp and Glu side chains function as key components in enzymatic reactions. A study explored the correlation between hydrogen-bond structures and C=O stretching frequencies of COOH groups, providing insights for interpreting infrared bands of carboxylic groups in proteins (Takei, Takahashi, & Noguchi, 2008).

Solid-Phase Synthesis in Nucleopeptide Fragments

The solid-phase synthesis of the nucleopeptide fragment H-Asp-Ser[pAAGTAAGCC]-Glu-OH from the nucleoprotein of Bacillus Subtilis phage ø29 was achieved using a phosphite triester approach. This represents a significant advancement in nucleopeptide synthesis (Dreef‐Tromp et al., 1992).

Synthesis and Activity of Glutathione Analogues

Research on new GSH analogues such as H-Glo(-Ser-Gly-OH)-OH and H-Glo(-Asp-Gly-OH)-OH, which replace the central cysteine with serine or aspartic acid, has been conducted. These studies provide insights into the synthesis and potential activities of novel glutathione analogues (Cacciatore et al., 2003).

Effects on Intestinal Barrier Function and Energy Metabolism

Glutamic acid (Glu) and aspartic acid (Asp) have been found to ameliorate intestinal damage in piglets challenged with hydrogen peroxide, suggesting their roles in supporting intestinal barrier function and energy metabolism (Chen et al., 2021).

Enhancement of Cytoskeletal and Nuclear Matrix Protein Expression

The tetrapeptide H-Ala-Glu-Asp-Arg-OH has been shown to stimulate the expression of cytoskeletal and nuclear matrix proteins in cultured mouse embryonic fibroblasts. This finding is crucial for understanding its cardioprotective activity (Khavinson et al., 2012).

Fluorescence Detection of Asp and Glu

A study on a supramolecular binary ensemble based on an imidazolium-modified cationic dansyl derivative and an anionic surfactant (SDS) assembly demonstrated its effectiveness in the selective fluorescence detection of Asp and Glu in aqueous solutions (Zhang, Cao, & Ding, 2017).

Safety And Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Future research could focus on the potential roles of “H-Glu-Glu-Asp-OH” in biological, biotechnological, and industrial applications. For instance, the glutathione metabolite γ-Glutamyl-Glutamate could exert excitatory effects by activating neuronal NMDA receptors when glutathione (GSH) production is enhanced .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLRYVLERDYDBI-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-Glu-Asp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ringseis, B Matthes, V Lehmann, K Becker… - … et Biophysica Acta (BBA …, 2005 - Elsevier
Food proteins were shown to affect atherogenic risk factors, which is supposed to be related to specific peptide sequences encrypted within their primary sequence. The aim of this study …
Number of citations: 60 www.sciencedirect.com

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